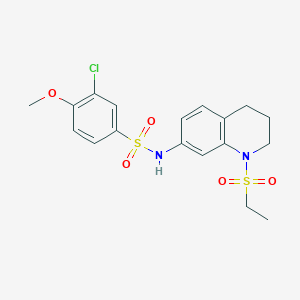
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound known for its versatile chemical properties and potential applications in various scientific fields. Its structure features several functional groups, including a chloro, ethylsulfonyl, tetrahydroquinoline, and methoxybenzenesulfonamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This often starts with a cyclization reaction using anilines and suitable carbonyl compounds under acidic conditions.
Introduction of the chloro group: : This step might involve chlorination using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the ethylsulfonyl group: : Typically done via sulfonation using ethyl sulfonyl chloride under basic conditions.
Methoxylation of benzene: : This can be achieved using methanol in the presence of an acid catalyst.
Final coupling: : The intermediate compounds are coupled under controlled conditions to form the final product.
Industrial Production Methods
Industrial production may involve optimizing the above steps for scale, focusing on cost-effective and high-yielding processes. Automation and continuous flow reactions could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It may undergo oxidation reactions affecting the methoxy or ethylsulfonyl groups.
Reduction: : Reduction could occur at the sulfonamide or chlorinated sites.
Substitution: : Nucleophilic substitution reactions, particularly on the aromatic rings, are possible.
Common Reagents and Conditions
Oxidation: : Use of reagents like KMnO4 or H2O2 under acidic or neutral conditions.
Reduction: : Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: : Involving nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The resulting products from these reactions would vary based on the site of reaction, yielding derivatives with modified functionalities, such as different sulfonamides, amines, or oxidized products.
Scientific Research Applications
Chemistry
Building blocks for complex molecules: : Serving as intermediates in the synthesis of novel compounds.
Biology
Potential bioactivity: : Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug development: : Explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material science: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism by which 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide exerts its effects will depend on its specific application. Generally:
Molecular Targets: : It might interact with enzymes, receptors, or DNA.
Pathways Involved: : It could influence signal transduction pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
When compared to other compounds, 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups which may offer distinct reactivity and bioactivity.
Similar Compounds
Sulfonamides: : Similar in their antimicrobial properties and general structure.
Tetrahydroquinolines: : Used in various medicinal chemistry applications.
By combining unique functional moieties, this compound potentially offers a wider range of reactivity and bioactivity, making it an intriguing subject of study for scientists and researchers.
Properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASAEVQSRXOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














